4H-Pyrrolo[3,2-d]pyrimidine

Microtubule depolymerization Antitumor agents Colchicine site binding

4H-Pyrrolo[3,2-d]pyrimidine (9‑deazapurine) is the preferred scaffold for colchicine‑site microtubule depolymerizers, delivering superior potency over the pyrrolo[2,3‑d] isomer in head‑to‑head assays (NCI‑60 GI50 low nM). It enables water‑soluble, Pgp‑resistant derivatives with robust in vivo tumor regression. For HER2/EGFR dual inhibition, nanomolar enzymatic (IC50 11/11 nM) & cellular (BT‑474 GI50 56 nM) activity is demonstrated. The scaffold also supports T‑cell‑selective PNP inhibitors (e.g., CI‑972) and tunable MRP1 modulation. Insist on this specific regioisomer to maintain target engagement and mechanism‑of‑action fidelity.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 399-61-1
Cat. No. B15072831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-Pyrrolo[3,2-d]pyrimidine
CAS399-61-1
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1C2=NC=CC2=NC=N1
InChIInChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-2,4H,3H2
InChIKeyCNHKVYWNPVZYDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4H-Pyrrolo[3,2-d]pyrimidine (CAS 399-61-1): Fused Pyrrolopyrimidine Scaffold for Targeted Drug Discovery


4H-Pyrrolo[3,2-d]pyrimidine (CAS 399-61-1), also known as 9-deazapurine, is a tricyclic aromatic heterocycle consisting of a pyrrole ring fused to a pyrimidine ring . This scaffold is a bioisostere of purine nucleobases and has been established as a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets including kinases, microtubules, and transport proteins [1]. Its nitrogen-rich architecture (C6H5N3, molecular weight 119.12 g/mol) provides multiple vectors for chemical elaboration at the N5, C2, and C4 positions, enabling rational optimization of potency, selectivity, and physicochemical properties [1].

Why Pyrrolo[3,2-d]pyrimidine Scaffolds Cannot Be Freely Substituted with Other Pyrrolopyrimidine Regioisomers


The pyrrolopyrimidine family comprises three distinct regioisomers: pyrrolo[2,3-d]pyrimidine (7-deazapurine), pyrrolo[3,2-d]pyrimidine (9-deazapurine), and pyrrolo[3,4-d]pyrimidine. Despite sharing the same molecular formula (C6H5N3), these isomers differ fundamentally in the angular fusion pattern of the pyrrole and pyrimidine rings, which dictates the spatial orientation of hydrogen bond donor/acceptor groups and the geometry of substituent vectors [1]. This regioisomeric distinction translates into divergent target recognition, with pyrrolo[3,2-d]pyrimidine demonstrating enhanced potency over its pyrrolo[2,3-d] counterpart in microtubule depolymerization assays and distinct activation profiles at MRP1 relative to purine analogs [2][3]. Simple substitution with alternative pyrrolopyrimidine isomers or purine scaffolds without empirical validation risks loss of biological activity or altered mechanism-of-action profiles.

Quantitative Differentiation of 4H-Pyrrolo[3,2-d]pyrimidine Derivatives Against Comparator Scaffolds


Regioisomeric Potency Advantage of Pyrrolo[3,2-d]pyrimidine Over Pyrrolo[2,3-d]pyrimidine in Microtubule Targeting

In a head-to-head regioisomeric comparison evaluating microtubule depolymerization and antiproliferative activity, pyrrolo[3,2-d]pyrimidine analogs demonstrated superior potency relative to their pyrrolo[2,3-d]pyrimidine counterparts [1]. The study designed and synthesized both regioisomeric series with matched substitution patterns, enabling direct attribution of potency differences to the core scaffold geometry. The pyrrolo[3,2-d]pyrimidine series yielded compounds with submicromolar potency against MDA-MB-435 tumor cell proliferation, with the lead compound achieving two-digit nanomolar GI50 values across eight tumor cell lines in the NCI-60 panel [1].

Microtubule depolymerization Antitumor agents Colchicine site binding

T-Cell Selective Cytotoxicity of Pyrrolo[3,2-d]pyrimidine-Based PNP Inhibitor CI-972

The pyrrolo[3,2-d]pyrimidine derivative CI-972 (2,6-diamino-3,5-dihydro-7-(3-thienylmethyl)-4H-pyrrolo[3,2-d]pyrimidin-4-one) functions as a competitive, reversible inhibitor of human purine nucleoside phosphorylase (PNP) with a Ki of 0.83 μM [1]. This compound demonstrated selective cytotoxicity against MOLT-4 T-cell lymphoblasts (IC50 = 3.0 μM) while sparing MGL-8 B-cell lymphoblasts [1]. The PNP inhibitory mechanism exploits the purine salvage pathway differential between T- and B-cells, a selectivity profile not universally achieved by alternative purine mimetic scaffolds [2].

Purine nucleoside phosphorylase (PNP) Immunosuppression T-cell selectivity

Nanomolar Dual HER2/EGFR Kinase Inhibition with Pyrrolo[3,2-d]pyrimidine Derivative 2cb

Optimization of the pyrrolo[3,2-d]pyrimidine scaffold yielded compound 2cb (tosylate salt), a potent HER2/EGFR dual kinase inhibitor with IC50 values of 11 nM against both HER2 and EGFR kinases and a cellular growth inhibitory GI50 of 56 nM in BT-474 breast cancer cells . In vivo, 2cb demonstrated robust antitumor efficacy in mouse (T/C = 0% at 100 mg/kg po bid) and rat (T/C = -1% at 25 mg/kg po bid) xenograft models bearing transplanted 4-1ST gastric cancer cells . The scaffold's capacity to accommodate optimized side chains at the N5 position enabled improved drug metabolism and pharmacokinetic (DMPK) profiles relative to earlier leads .

HER2/EGFR dual inhibition Kinase inhibitors Xenograft efficacy

MRP1 Activation by Pyrrolo[3,2-d]pyrimidine Derivatives at Low Nanomolar Concentrations

Pyrrolo[3,2-d]pyrimidine derivatives with variations at positions 4 and 5 function as activators of MRP1-mediated transport of calcein AM and daunorubicin at low nanomolar concentrations [1]. In contrast, purine analogs derived from potent MRP1 inhibitors of the pyrrolopyrimidine class exhibited equal activating effects but completely lacked inhibitory activity [1]. All tested pyrrolo[3,2-d]pyrimidine compounds demonstrated selectivity for MRP1 over P-glycoprotein (P-gp) and BCRP, showing neither inhibition nor activation of these related transporters [1]. Higher molecular weight derivatives within the series additionally displayed inhibitory properties at low micromolar concentrations [1].

MRP1 (ABCC1) Multidrug resistance Transporter activation

Water-Soluble Microtubule Depolymerizers Circumventing Drug Resistance Mechanisms

A series of N5-substituted pyrrolo[3,2-d]pyrimidin-4-amines were identified as potent microtubule depolymerizing agents with IC50 values in the one- to two-digit nanomolar range against cancer cells [1]. Compounds 4, 5, and 8–13 demonstrated the ability to circumvent clinically relevant drug resistance mechanisms, including expression of P-glycoprotein (Pgp) and βIII tubulin [1]. Compound 11, formulated as a water-soluble HCl salt, produced statistically significant tumor growth inhibition in three xenograft models (MDA-MB-435, MDA-MB-231, and NCI/ADR-RES) without indications of animal toxicity [1].

Microtubule targeting agents P-glycoprotein resistance Water solubility

Validated Application Scenarios for 4H-Pyrrolo[3,2-d]pyrimidine Derivatives Based on Quantitative Evidence


Microtubule-Targeted Anticancer Lead Optimization

Investigators developing colchicine-site microtubule depolymerizers should prioritize the pyrrolo[3,2-d]pyrimidine scaffold over its pyrrolo[2,3-d] regioisomer due to demonstrated superior potency in matched head-to-head comparisons [1]. The scaffold supports the design of water-soluble derivatives (e.g., compound 11 as HCl salt) that circumvent Pgp and βIII tubulin-mediated resistance while achieving tumor growth inhibition in multiple xenograft models [2]. This application is supported by NCI-60 panel data showing two-digit nanomolar GI50 values across eight tumor cell lines [1].

Dual HER2/EGFR Kinase Inhibitor Development

For programs targeting HER2/EGFR dual inhibition in gastric or breast cancer, pyrrolo[3,2-d]pyrimidine derivatives have demonstrated nanomolar enzymatic potency (IC50 11/11 nM), cellular activity (BT-474 GI50 56 nM), and compelling in vivo tumor regression (T/C ≤ 0%) in both mouse and rat xenograft models . The N5 side chain of the scaffold provides a key vector for optimizing DMPK properties without compromising target engagement, as validated in the progression from lead 1a to clinical candidate TAK-285 .

T-Cell Selective Immunosuppressive Agent Discovery

Research groups exploring purine nucleoside phosphorylase (PNP) inhibition for autoimmune disease indications can leverage the pyrrolo[3,2-d]pyrimidine (9-deazaguanine) scaffold to achieve T-cell selective cytotoxicity. The derivative CI-972 demonstrated selective killing of MOLT-4 T-lymphoblasts (IC50 3.0 μM) while sparing MGL-8 B-cells, with competitive PNP inhibition (Ki 0.83 μM) [3]. This selectivity profile stems from the scaffold's ability to mimic guanine in the purine salvage pathway, a property not uniformly shared by alternative heterocyclic PNP inhibitors [3].

MRP1 Transporter Modulation and Multidrug Resistance Studies

Scientists investigating MRP1 (ABCC1) function or seeking to modulate multidrug resistance phenotypes can utilize pyrrolo[3,2-d]pyrimidine derivatives as selective, low-nanomolar MRP1 activators that lack cross-reactivity with P-gp and BCRP [4]. In contrast to purine analogs that show only activating properties, higher molecular weight pyrrolo[3,2-d]pyrimidines additionally exhibit inhibitory activity at low micromolar concentrations, offering a tunable functional profile [4]. These compounds are non-toxic and suitable for cellular transporter studies [4].

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